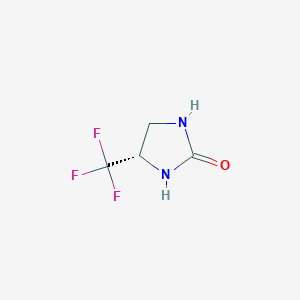

(S)-4-(Trifluoromethyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5F3N2O |

|---|---|

Molecular Weight |

154.09 g/mol |

IUPAC Name |

(4S)-4-(trifluoromethyl)imidazolidin-2-one |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10)/t2-/m0/s1 |

InChI Key |

GBVKRAICTVOHIY-REOHCLBHSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)N1)C(F)(F)F |

Canonical SMILES |

C1C(NC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Catalytic Applications of S 4 Trifluoromethyl Imidazolidin 2 One and Its Analogs

Enantioselective Organocatalysis in Diverse Transformations

Chiral imidazolidinones have emerged as powerful organocatalysts for a multitude of enantioselective reactions. By lowering the LUMO of α,β-unsaturated aldehydes through iminium ion formation, these catalysts activate substrates towards attack by various nucleophiles. princeton.educore.ac.uk This activation strategy has been successfully applied to a broad spectrum of transformations, including cycloadditions, conjugate additions, and functionalizations of the α-position of carbonyl compounds. core.ac.uksigmaaldrich.com

Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, has been rendered highly enantioselective through the use of chiral imidazolidinone catalysts. princeton.edunih.gov The catalyst, often an acid addition salt of an imidazolidinone, reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde. This activation lowers the dienophile's LUMO, accelerating the [4+2] cycloaddition with a diene and effectively shielding one face of the dienophile, thus controlling the stereochemistry of the product. nih.gov

The first highly enantioselective organocatalytic Diels-Alder reaction was reported using a catalyst derived from phenylalanine, which yielded cycloadducts with excellent yields and enantioselectivities. sigmaaldrich.comsigmaaldrich.com Subsequent research led to the development of second-generation catalysts that expanded the substrate scope and improved reaction efficiency. core.ac.uk For instance, the reaction between various α,β-unsaturated aldehydes and cyclopentadiene, catalyzed by imidazolidinone derivatives, consistently produces the endo product in high diastereomeric and enantiomeric excess. nih.govrsc.org This methodology has also been successfully applied to intramolecular Diels-Alder reactions, providing access to complex bicyclic systems like those found in the marine metabolite solanapyrone D. acs.org

| Dienophile (Aldehyde) | Diene | Catalyst | Yield (%) | endo:exo ratio | ee (%) (endo) | Reference |

|---|---|---|---|---|---|---|

| Crotonaldehyde | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 82 | 20:1 | 90 | nih.gov |

| Cinnamaldehyde | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 85 | >50:1 | 93 | nih.gov |

| (E)-Pentenal | Cyclopentadiene | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 96 | 13:1 | 90 | nih.gov |

| Acrolein | (E)-1-(Trimethylsilyloxy)-1,3-butadiene | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 83 | - | 94 | core.ac.uk |

Conjugate Additions to Activated Alkenes

Imidazolidinone catalysts are highly effective in promoting the enantioselective conjugate addition of nucleophiles to activated alkenes, such as α,β-unsaturated ketones (enones) and nitroalkenes. chigroup.sitenih.govmdpi.com The reaction mechanism can proceed through two distinct pathways: iminium ion catalysis, which activates the electrophile, or enamine catalysis, which enhances the nucleophilicity of an aldehyde donor.

In the case of Michael additions of aldehydes to enones, an imidazolidinone catalyst, in conjunction with a weakly acidic cocatalyst, facilitates the formation of a nucleophilic enamine from the aldehyde. chigroup.site This enamine then adds to the enone. The choice of cocatalyst is crucial for controlling chemoselectivity, preventing side reactions like aldol (B89426) condensation, and achieving high yields and stereoselectivities. chigroup.sitenih.gov Similarly, the conjugate addition of nitroalkanes to enones can be catalyzed by novel imidazoline (B1206853) catalysts derived from amino acids, affording the Michael adducts with high enantiomeric excess. nih.govacs.org These γ-nitrocarbonyl products are valuable synthetic intermediates that can be converted into other functionalized molecules, such as optically active pyrrolidines. nih.gov

| Nucleophile | Electrophile (Activated Alkene) | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Propanal | (E)-3-Nonen-2-one | Imidazolidinone 1c + 4-EtO2C-catechol | 70 | 90 | chigroup.site |

| Hexanal | Methyl vinyl ketone | Imidazolidinone 1c + 4-EtO2C-catechol | 65 | 91 | chigroup.site |

| 2-Nitropropane | Benzalacetone | (S)-2-tert-Butyl-2,3-dihydro-1H-imidazo[1,2-a]pyrrole-7-carboxylic acid | 88 | 82 | nih.gov |

| Nitromethane | Chalcone | (S)-2-tert-Butyl-2,3-dihydro-1H-imidazo[1,2-a]pyrrole-7-carboxylic acid | 95 | 74 | nih.gov |

Asymmetric Aldol Reactions with Carbonyls

The asymmetric aldol reaction is a powerful method for constructing carbon-carbon bonds and creating new stereocenters. Organocatalysis using imidazolidinone derivatives has provided a valuable metal-free alternative for this transformation. Research has shown that second-generation imidazolidinone catalysts can effectively mediate aldol reactions of aldehydes with high selectivity. core.ac.uk In a related transformation, a formal hetero-Diels-Alder reaction between trifluoromethylated enones and 2-amino-1,3-butadienes (generated in situ from enones and a chiral primary amine) proceeds through an initial aminocatalytic aldol condensation. This is followed by an intramolecular oxa-Michael addition to yield tetrahydropyran-4-ones with high enantioselectivity. nih.gov This demonstrates the versatility of amine catalysis in initiating cascade reactions that commence with an aldol-type addition.

α-Functionalizations of Aldehydes (e.g., Halogenation, Trifluoromethylation)

The direct, enantioselective functionalization of the α-position of aldehydes is a significant challenge in organic synthesis, particularly for creating quaternary carbon centers. nih.gov Imidazolidinone catalysts have enabled remarkable progress in this area through enamine catalysis. The catalyst condenses with an aldehyde to form a nucleophilic enamine intermediate, which then reacts with an electrophile.

This strategy has been successfully applied to the α-halogenation of aldehydes. Using imidazolidinone catalysts and electrophilic halogen sources like N-fluorobenzenesulfonimide (NFSI) for fluorination, highly enantioselective α-fluorination of a wide range of aldehydes has been achieved. researchgate.netprinceton.edu This method is operationally simple and utilizes commercial reagents, providing access to valuable α-fluoro aldehydes. princeton.edu

A conceptually novel approach merges enamine catalysis with photoredox catalysis for the α-trifluoromethylation of aldehydes. nih.govorganic-chemistry.org In this dual catalytic system, a chiral imidazolidinone forms an enamine with the aldehyde, while a photosensitizer, such as an iridium complex, is excited by visible light. The excited photocatalyst reduces a trifluoromethyl source (e.g., CF₃I) to generate a trifluoromethyl radical. This radical is then trapped by the enamine, leading to the formation of the α-trifluoromethylated aldehyde with excellent enantiocontrol after subsequent oxidation and hydrolysis. nih.govorganic-chemistry.orgnih.gov

| Aldehyde | Reagent | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenylpropanal | N-Fluorobenzenesulfonimide (NFSI) | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClO₄ | 86 | 96 | princeton.edu |

| Decanal | N-Fluorobenzenesulfonimide (NFSI) | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HClO₄ | 80 | 91 | princeton.edu |

| Octanal | CF₃I | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one + Ir(ppy)₂(dtb-bpy)PF₆ | 81 | 97 | organic-chemistry.org |

| 3-(4-Methoxyphenyl)propanal | CF₃I | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one + Ir(ppy)₂(dtb-bpy)PF₆ | 75 | 99 | organic-chemistry.org |

Michael-Type Additions

The Michael or conjugate addition is one of the most fundamental carbon-carbon bond-forming reactions. masterorganicchemistry.com Organocatalysis with imidazolidinones has provided powerful tools for executing these reactions enantioselectively. These catalysts can activate simple aldehydes as nucleophiles (via enamine formation) for addition to various Michael acceptors. chigroup.site

A key development was the intermolecular Michael addition of aldehydes to enones, which was found to be effectively catalyzed by an imidazolidinone in the presence of a hydrogen-bond-donating cocatalyst. chigroup.sitenih.gov The cocatalyst, such as a substituted catechol, is proposed to activate the enone electrophile while the imidazolidinone generates the nucleophilic enamine from the aldehyde donor. chigroup.site This dual activation strategy allows for high yields and enantioselectivities for a variety of aldehyde and enone combinations. chigroup.site The utility of this approach has been extended to other Michael acceptors, including trifluoroethylidene malonates, leading to highly optically pure β-trifluoromethyl aldehydes. nih.gov Furthermore, intramolecular Michael reactions catalyzed by imidazolidinones have been reported, demonstrating the versatility of these catalysts in constructing cyclic systems. sigmaaldrich.com

Enantioselective Hydride Reductions

Inspired by biological systems that use cofactors like NADH for reductions, researchers have developed organocatalytic methods for the enantioselective hydride reduction of α,β-unsaturated aldehydes. princeton.edu This transformation is effectively catalyzed by chiral imidazolidinones, which activate the enal substrate towards hydride transfer from a stoichiometric reductant, typically a Hantzsch ester. researchgate.netnih.govorganic-chemistry.org

The reaction proceeds via the formation of a chiral iminium ion from the enal and the imidazolidinone catalyst. This activation lowers the LUMO of the substrate, facilitating the conjugate addition of a hydride from the Hantzsch ester. princeton.edu This protocol is highly effective for β,β-disubstituted α,β-unsaturated aldehydes, generating β-stereogenic aldehydes with high levels of enantiocontrol. nih.govorganic-chemistry.org A remarkable feature of this system is its ability to handle geometrically impure (E/Z mixtures) enal substrates. The catalyst has been shown to accelerate E-Z isomerization, allowing both isomers to converge to the same enantiomer of the product, which significantly enhances the practical utility of the method. princeton.edu

| Substrate (α,β-Unsaturated Aldehyde) | Hydride Source | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (E)-3-Methylcinnamaldehyde | Ethyl Hantzsch Ester | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 95 | 97 | princeton.edu |

| (E)-3-(2-Bromophenyl)acrylaldehyde | Ethyl Hantzsch Ester | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 92 | 97 | princeton.edu |

| (E)-3-(Furan-2-yl)acrylaldehyde | Ethyl Hantzsch Ester | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 87 | 96 | princeton.edu |

| (E/Z)-3-Methyl-5-phenylpent-2-enal | Ethyl Hantzsch Ester | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one TFA | 81 | 90 | princeton.edu |

Catalytic Enantioselective Isomerization of Trifluoromethyl Imines

A literature search for the catalytic enantioselective isomerization of trifluoromethyl imines using (S)-4-(trifluoromethyl)imidazolidin-2-one or its direct analogs did not yield specific examples of this transformation. Research on this particular reaction highlights the use of other classes of organocatalysts, such as cinchona alkaloid derivatives, to achieve high enantioselectivity via a 1,3-proton shift mechanism. mdpi.comnih.gov

Cooperative Catalysis Involving this compound Derived Organocatalysts

Organocatalysts derived from this compound are pivotal in cooperative catalysis, where the imidazolidinone works in concert with another catalytic cycle to enable challenging transformations. These systems merge multiple activation modes to achieve high efficiency and enantioselectivity.

A significant advancement in cooperative catalysis is the merger of imidazolidinone organocatalysis with photoredox catalysis. This dual catalytic system has proven highly effective for the enantioselective α-trifluoromethylation of aldehydes. The general mechanism involves two interwoven catalytic cycles:

Organocatalytic Cycle: A chiral secondary amine, the precursor to the imidazolidinone catalyst, reversibly condenses with an aldehyde substrate to form a nucleophilic chiral enamine intermediate. The stereocenter on the imidazolidinone backbone effectively shields one face of the enamine, dictating the stereochemistry of the subsequent addition.

Photoredox Cycle: A photosensitizer, such as an iridium or ruthenium complex, is excited by visible light. The excited-state photocatalyst then reduces a trifluoromethyl source (e.g., trifluoromethyl iodide), generating a trifluoromethyl radical (•CF₃).

The key step is the merger of these cycles, where the electrophilic •CF₃ radical adds rapidly to the electron-rich, facially-biased enamine. researchgate.net The resulting α-amino radical is then oxidized by the photocatalyst to form an iminium ion, which subsequently hydrolyzes to release the α-trifluoromethylated aldehyde product and regenerate the organocatalyst. researchgate.net

This methodology provides access to a wide range of α-trifluoromethyl aldehydes with high yields and excellent enantioselectivity. The mild, redox-neutral conditions are compatible with various functional groups, including esters, ethers, and carbamates. researchgate.net

Table 1: Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox/Imidazolidinone Dual Catalysis researchgate.net

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Octanal | 79 | 99 |

| (CH₂)₅OBn | 86 | 97 |

| (CH₂)₃CO₂Et | 79 | 93 |

| (CH₂)₂NBoc | 61 | 97 |

| Cyclohexanecarboxaldehyde | 72 | 98 |

While chiral hydrogen-bonding catalysis, often employing (thio)urea or squaramide catalysts, is a powerful strategy in asymmetric synthesis, a cooperative system where a separate this compound-derived catalyst works in tandem with a distinct chiral hydrogen-bond donor catalyst is not prominently documented in the reviewed literature. Cooperative catalysis in this area often involves bifunctional catalysts where the amine and hydrogen-bond-donating moieties are integrated into a single molecule. rsc.orgprinceton.edu Similarly, systems combining chiral H-bond donors with achiral acids have been developed for reactions requiring highly acidic conditions. nih.gov However, specific examples detailing the dual use of separate imidazolidinone and chiral H-bond donor catalysts were not identified.

Catalyst Design and Immobilization for Recoverability and Reusability

A major challenge in homogeneous organocatalysis is the separation and recovery of the catalyst after the reaction. To address this, significant research has focused on immobilizing imidazolidinone catalysts, such as MacMillan-type catalysts, onto solid supports. This strategy facilitates catalyst reuse, reduces costs, and simplifies product purification, making the process more sustainable and industrially viable. rsc.orgrsc.org

Common immobilization techniques include:

Attachment to Silica (B1680970) Gel: Chiral imidazolidinones can be functionalized with a linker, such as a hydroxyethyl (B10761427) group, which is then reacted with functionalized silica gel to form a stable linkage (e.g., a carbamate (B1207046) bond). researchgate.netresearchgate.net

Polymer-Based Supports: The catalyst can be incorporated into a polymer backbone. This is achieved by synthesizing a monomer containing the chiral imidazolidinone functionality and then polymerizing it, often with a comonomer, using techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgrsc.org

These immobilized catalysts have demonstrated high activity and enantioselectivity, often comparable to their homogeneous counterparts, in reactions like the Diels-Alder reaction. rsc.org Furthermore, the supported catalysts can be recovered by simple filtration and reused for multiple cycles while maintaining high conversion and stereoselectivity. rsc.org

Continuous Flow Synthesis Applications

The immobilization of imidazolidinone catalysts is a key enabler for their application in continuous flow chemistry. In a flow system, reactants are continuously passed through a reactor containing the immobilized catalyst, allowing for steady production, improved heat and mass transfer, and enhanced safety and scalability compared to traditional batch processes. researchgate.netnih.gov

Silica-supported MacMillan catalysts have been successfully integrated into flow systems by packing them into columns, such as stainless steel HPLC columns, which then act as catalytic reactors. researchgate.net In this setup, a solution of the substrates is pumped through the packed-bed reactor, and the product is collected continuously at the outlet. These systems have shown remarkable stability, capable of operating for extended periods (e.g., over 150 hours) without a significant drop in catalytic activity or stereoselectivity. researchgate.net This combination of an immobilized, reusable organocatalyst with the efficiency of continuous flow processing represents a powerful and sustainable approach for the synthesis of enantioenriched compounds. researchgate.net

Mechanistic Insights and Stereochemical Control Principles

Elucidation of Catalytic Cycles and Intermediates (e.g., Iminium Ions, Enamines)

The catalytic utility of (S)-4-(Trifluoromethyl)imidazolidin-2-one is rooted in its ability to engage in distinct yet often interwoven catalytic cycles, primarily involving enamine and iminium ion intermediates. nih.govresearchgate.net In a representative transformation, such as the α-trifluoromethylation of aldehydes, the mechanism involves a merger of organocatalysis and photoredox catalysis.

The organocatalytic cycle begins with the condensation of the secondary amine of the imidazolidinone catalyst with a substrate aldehyde. acs.org This reaction forms a nucleophilic enamine intermediate. acs.orgprinceton.edu Concurrently, a photoredox catalyst, upon excitation by visible light, engages in a single electron transfer (SET) with a trifluoromethyl source (e.g., trifluoromethyl iodide) to generate a trifluoromethyl radical. acs.org

The key bond-forming event occurs when the electrophilic trifluoromethyl radical adds to the π-rich enamine. acs.org This step creates an α-amino radical, which is subsequently oxidized by the excited-state photoredox catalyst in a second SET event. acs.org This oxidation closes the photoredox cycle and generates a chiral iminium ion. acs.org The final step is the hydrolysis of the iminium ion, which releases the optically enriched α-trifluoromethylated aldehyde product and regenerates the imidazolidinone catalyst, allowing it to re-enter the catalytic cycle. acs.org

This dual-catalysis system highlights the role of the imidazolidinone in forming key nucleophilic enamine and electrophilic iminium ion intermediates, which are central to its function. nih.govresearchgate.net

Origin of Enantioselectivity in Trifluoromethylated Imidazolidinone Catalysis

The remarkable enantioselectivity achieved with the this compound catalyst is not accidental but a result of a highly organized transition state. Several key factors, including steric hindrance, specific intermediate geometries, and subtle non-covalent interactions, work in concert to dictate the facial selectivity of the reaction.

Steric hindrance is a primary element of stereocontrol in imidazolidinone catalysis. The catalyst's architecture is designed to effectively shield one of the two prochiral faces of the reactive intermediate. For second-generation MacMillan catalysts, which feature a bulky tert-butyl group at the C2 position and a benzyl (B1604629) group at the C5 position, these substituents create a congested environment. sigmaaldrich.com This steric bulk forces the substrate into a specific orientation. sigmaaldrich.com In the case of the α-trifluoromethylation of aldehydes, the methyl group on the imidazolidinone scaffold effectively shields the Re face of the enamine intermediate. This blockade leaves the Si face exposed for the electrophilic addition of the trifluoromethyl radical, leading to high levels of enantiocontrol.

While not possessing true C2 symmetry, the stereochemical control exerted by the imidazolidinone catalyst framework functions in a way that is analogous to systems with C2 symmetry. The catalyst creates a well-defined chiral pocket around the reactive site. The combination of the bulky substituent at the C2 position (e.g., tert-butyl) and the stereodirecting group at the C5 position (e.g., benzyl) effectively blocks one entire face of the bound substrate. sigmaaldrich.comprinceton.edu This facial blockade ensures that the incoming reagent can only approach from the unhindered side. princeton.edu This highly organized transition state, where one reaction trajectory is sterically forbidden, mimics the enantiofacial discrimination seen in catalysts with formal C2 symmetry, providing a robust model for predicting and explaining the observed high enantioselectivity.

The geometry of the enamine and subsequent iminium ion intermediates is critical for maintaining stereochemical communication between the catalyst's chiral backbone and the substrate. The formation of the enamine intermediate is highly diastereoselective, preferentially adopting an (E)-configuration for the double bond. acs.org This preference is driven by the need to minimize non-bonding steric interactions between the aldehyde substituent and the bulky groups on the catalyst, particularly the tert-butyl group at the C2 position. sigmaaldrich.com By locking the intermediate into this specific E-geometry, the catalyst ensures that the steric shielding from the C5-benzyl group is consistently directed to the same face, thus enforcing high fidelity in the enantioselective bond-forming step. sigmaaldrich.com

Kinetic Studies and Co-catalyst Effects on Reactivity and Selectivity

Kinetic studies have been instrumental in optimizing reaction conditions and understanding the factors that govern the reactivity and selectivity of imidazolidinone catalysts. A crucial finding is the significant impact of acid co-catalysts on the reaction rate. nih.gov The formation of the reactive iminium ion is often the rate-limiting step, and this process is accelerated by a Brønsted acid co-catalyst. organic-chemistry.org

The identity and strength of the acid co-catalyst can dramatically influence the reaction's efficiency. Studies on related imidazolidinone-catalyzed reactions have shown that stronger acids generally lead to faster reactions. nih.gov The counter-ion of the catalyst salt (e.g., hydrochloride vs. trifluoroacetate) also plays a key role, affecting both reaction speed and, in some cases, enantioselectivity. nih.gov For instance, in certain cycloadditions, switching from a hydrochloride salt to a trifluoroacetate (B77799) salt of the MacMillan catalyst led to different outcomes. acs.org

The effect of the acid co-catalyst has been quantified through kinetic experiments. The data below illustrates the relationship between the acidity (pKa) of the co-catalyst and the rate of reaction in an organocatalytic Diels-Alder reaction, highlighting that more acidic co-catalysts lead to a faster formation of the product.

| Entry | Acid Co-Catalyst | pKa (in CH₃CN) | Relative Rate Constant (k₂) |

|---|---|---|---|

| 1 | TFA | 10.4 | 0.0560 |

| 2 | HCl | 2.6 | 0.0727 |

| 3 | TfOH | - | 0.0752 |

| 4 | HClO₄ | 1.6 | 0.0775 |

Data derived from kinetic studies on a related imidazolidinone-catalyzed Diels-Alder reaction. nih.gov

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for deciphering the complex mechanisms that govern organocatalyzed reactions. For catalysts such as this compound, computational approaches provide molecular-level insights into reaction pathways, transition state geometries, and the non-covalent interactions that dictate stereochemical outcomes. These theoretical models allow researchers to rationalize experimental observations and to predictively design more efficient and selective catalysts. By simulating the dynamic behavior of molecules and calculating the energetics of different reaction channels, computational studies can illuminate the subtle factors controlling reactivity and selectivity, which are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute the energetics of reaction pathways. In the context of organocatalysis by imidazolidin-2-ones, DFT studies are crucial for mapping potential energy surfaces, identifying transition states, and calculating activation barriers. While specific DFT studies focused exclusively on this compound are not extensively detailed in the public domain, the methodologies applied to structurally related compounds offer a clear blueprint for its analysis.

For instance, hybrid DFT studies on imidazol-2-ylidines have been used to evaluate their stability and reactivity by calculating the activation barriers for insertion and addition reactions. rsc.org These studies assess aromatic character and the influence of electron-withdrawing substituents on reactivity. rsc.org Similarly, combined NMR and DFT studies on other organolithium reactions involving trifluoromethyl groups have successfully characterized complex reaction intermediates and aggregates, explaining the need for specific experimental conditions. nih.gov A DFT study elucidated the optimized solvated structures for various aggregates, which were fully consistent with experimental NMR data. nih.gov

In a catalytic cycle, DFT can be used to model the interaction between the catalyst, electrophile, and nucleophile. A proposed catalytic cycle for the formation of homoallylic alcohols with trifluoromethyl-substituted stereocenters was based on kinetic and DFT studies. researchgate.net These computational studies indicated that the turnover-limiting step was likely the isomerization of an allylzinc complex. researchgate.net Such calculations typically involve geometry optimization of reactants, products, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data. The choice of functional and basis set is critical for accuracy, with various combinations being employed depending on the specific system and interactions being modeled.

| Component | Examples | Typical Application/Purpose |

|---|---|---|

| Functionals | B3LYP, B3LYP-D3, M06, M06-2X, ωB97X-D | Approximates the exchange-correlation energy. The choice affects the accuracy of calculated energies. Dispersion corrections (e.g., -D3) are often included to better model non-covalent interactions. |

| Basis Sets | 6-31G(d), 6-311+G(d,p), def2-SVP, SDD | Describes the atomic orbitals used to build molecular orbitals. Larger basis sets provide more flexibility and accuracy but are computationally more expensive. Pseudopotentials like SDD are used for heavy atoms (e.g., metals). |

| Solvation Models | SMD, PCM, CPCM | Accounts for the effect of the solvent on the reaction energetics, which is crucial for comparing computational results with solution-phase experiments. |

The catalytic activity of this compound is fundamentally reliant on its ability to act as a hydrogen-bond donor. The two N-H protons of the imidazolidinone ring can form a network of hydrogen bonds with the substrate, activating it towards nucleophilic attack. Computational modeling is essential for understanding the precise geometry and strength of these hydrogen-bonding networks.

Theoretical analyses of related imidazolium (B1220033) structures have shown that the interaction between the ring's C-H groups and anions is predominantly electrostatic, with the interaction energy being inversely proportional to the distance. nih.gov While the N-H bonds of the imidazolidin-2-one are stronger hydrogen-bond donors than C-H bonds, these findings underscore the importance of electrostatic interactions in the binding pocket of the catalyst. nih.gov Furthermore, research into other organocatalysts, such as bifunctional amine-thioureas, highlights a common strategy where multiple hydrogen-bonding donors work synergistically to bind and activate a substrate. rsc.org

Computational models can provide detailed information on these crucial interactions. By analyzing parameters such as the distance between the hydrogen donor (N-H) and the acceptor atom on the substrate (e.g., an oxygen or nitrogen atom), the H-bond angle, and the calculated interaction energy, researchers can quantify the activation provided by the catalyst. These models can reveal how the trifluoromethyl group, through its electron-withdrawing nature, enhances the acidity of the N-H protons, thereby strengthening the hydrogen bonds and increasing catalytic activity.

| Parameter | Description | Significance in Catalysis |

|---|---|---|

| Donor-Acceptor Distance | The distance between the heavy atom of the donor group (e.g., N in N-H) and the acceptor atom (e.g., O in C=O). | Shorter distances typically indicate stronger hydrogen bonds and more effective substrate binding. |

| Hydrogen-Bond Angle | The angle formed by the donor heavy atom, the hydrogen atom, and the acceptor atom (e.g., N-H···O). | Angles closer to 180° are characteristic of strong, linear hydrogen bonds, leading to optimal orbital overlap and interaction. |

| Interaction Energy | The calculated energy difference between the hydrogen-bonded complex and the individual, non-interacting molecules. | Provides a quantitative measure of the hydrogen bond strength and the stability of the catalyst-substrate complex. |

| Vibrational Frequency Shift | The change (typically a redshift) in the vibrational frequency of the donor bond (e.g., N-H stretch) upon H-bond formation. | The magnitude of the shift correlates with the strength of the hydrogen bond and can be compared with experimental IR spectroscopy data. |

Diastereoselectivity in Multi-Stereocenter Formations

A key application of chiral organocatalysts like this compound is to control the stereochemical outcome of reactions that generate multiple stereocenters. Diastereoselectivity, the preferential formation of one diastereomer over others, is critical in the synthesis of complex molecules such as natural products and pharmaceuticals. The trifluoromethyl-substituted imidazolidinone framework is designed to create a well-defined chiral environment that directs the approach of reactants, leading to high levels of diastereocontrol.

The synthesis of compounds with stereogenic centers bearing a trifluoromethyl group is of significant interest. nih.gov Research has demonstrated catalytic strategies for the regio-, diastereo-, and enantioselective preparation of molecules with such features. researchgate.netnih.gov A significant achievement in this area is the development of diastereodivergent methods, which allow for the selective synthesis of different diastereomers from the same set of starting materials, often by simply changing the catalyst or reaction conditions. researchgate.net

In practical applications, the diastereoselectivity of reactions can be influenced by various factors, including the catalyst structure, substrate, and reaction temperature. For example, in a three-component cycloaddition reaction to form esters with a new quaternary stereocenter, the choice of a chiral auxiliary on an imidazole (B134444) N-oxide and the reaction temperature had a significant impact on the diastereomeric ratio of the products. mdpi.com Lowering the temperature generally improved diastereoselectivity, although sometimes at the cost of the reaction yield. mdpi.com

| Product | R Group | Yield (%) | Diastereomeric Ratio (d.r.) | Temperature (°C) |

|---|---|---|---|---|

| 4e | 4-MeOC₆H₄ | 42 | 2.5 : 1 | 100 |

| 4f | 2-Naphthyl | 26 | 6 : 1 | 70 |

| 4g | 4-FC₆H₄ | 51 | 3 : 1 | 100 |

| 4h | 4-ClC₆H₄ | 48 | 3 : 1 | 100 |

| 4i | 4-BrC₆H₄ | 47 | 3 : 1 | 100 |

| 4k | 2-Thienyl | 41 | 4 : 1 | 100 |

Data adapted from a study on diastereoselective cycloadditions, illustrating the effect of substituents on selectivity. mdpi.com

Furthermore, organocatalysis has been successfully employed in the diastereoselective synthesis of complex heterocyclic structures like 2-trifluoromethyl pyrrolidines bearing three contiguous stereocenters. nih.gov In this strategy, a direct organocatalytic Michael addition of a trifluoromethylketone to a nitroolefin proceeds with high diastereo- and enantioselectivity, and the resulting adduct is then hydrogenated to form the pyrrolidine (B122466) ring. nih.gov Such methodologies, which rapidly build molecular complexity from simple precursors with excellent stereocontrol, are a hallmark of modern asymmetric catalysis. beilstein-journals.orgnih.gov

Role As a Chiral Auxiliary and Building Block

Utilization of (S)-4-(Trifluoromethyl)imidazolidin-2-one in Asymmetric Synthesis as a Chiral Auxiliary

Chiral auxiliaries are foundational tools for the asymmetric synthesis of optically pure compounds that are crucial as pharmaceuticals or agrochemicals. nih.gov The general strategy involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.

Imidazolidin-2-ones are particularly effective as chiral auxiliaries. They are noted for being highly crystalline and more resistant to nucleophilic ring-opening compared to their oxazolidinone counterparts. This stability is a significant advantage in synthetic applications. The core structure of this compound provides a rigid scaffold which, after N-acylation, can effectively shield one face of the resulting enolate, directing incoming electrophiles to the opposite face and thus ensuring high stereoselectivity. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the acylated auxiliary.

Diastereoselective Alkylation Reactions Facilitated by Imidazolidinone Auxiliaries

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. For imidazolidinone auxiliaries, this process typically involves the N-acylation of the auxiliary, followed by deprotonation with a strong base (like lithium diisopropylamide or sodium hexamethyldisilazide) to form a rigid, chelated Z-enolate. williams.edu

The stereochemical outcome of the alkylation is controlled by the bulky substituent at the C4 position of the imidazolidinone ring. In the case of this compound, the trifluoromethyl group serves as the stereodirecting element. It sterically blocks one face of the planar enolate, forcing the alkylating agent (e.g., an alkyl halide) to approach from the less hindered face. williams.eduresearchgate.net This mechanism leads to the formation of one diastereomer in significant excess. Studies on similar auxiliaries have demonstrated that this method is highly predictable and effective for a wide range of substrates, consistently producing high diastereomeric excesses, often exceeding 98%. researchgate.netresearchgate.net

Table 1: Representative Diastereoselective Alkylation of N-Acyl Imidazolidinone Auxiliaries This table is based on data for analogous imidazolidinone auxiliaries to illustrate the principle, as specific data for the trifluoromethyl variant is not widely published.

| Entry | Electrophile (R-X) | Product Diastereomeric Ratio (d.r.) | Reference |

| 1 | Benzyl (B1604629) bromide | >99:1 | researchgate.net |

| 2 | Allyl iodide | >98:2 | williams.edu |

| 3 | Methyl iodide | >99:1 | researchgate.net |

Recyclability and Efficiency of Imidazolidinone Chiral Auxiliaries

A key consideration for the industrial application of chiral auxiliaries is their cost and efficiency, which makes their recovery and reuse highly desirable. nih.gov After the diastereoselective transformation, the auxiliary is cleaved from the product, typically through hydrolysis (using reagents like lithium hydroxide) or reduction (using reagents like lithium aluminum hydride). williams.edunih.gov A successful auxiliary must be robust enough to withstand the reaction and cleavage conditions to be recovered in high yield for subsequent cycles.

To improve recyclability, chiral auxiliaries, including 2-imidazolidinones, have been attached to soluble polymer supports like non-cross-linked polystyrene (NCPS). nih.gov This technique combines the benefits of solution-phase reactivity with the ease of solid-phase purification. The polymer-supported auxiliary can be precipitated and recovered from the reaction mixture by simple filtration, while the product remains in solution. This approach has been shown to allow for the successful recovery and recycling of the auxiliary without a significant loss in yield or diastereoselectivity. nih.gov

Formation of Key Chiral Intermediates

The primary purpose of employing this compound as a chiral auxiliary is to facilitate the synthesis of valuable chiral building blocks. The products of the asymmetric alkylation reactions, specifically α-substituted carboxylic acids, are versatile intermediates in the synthesis of more complex molecules. nih.govresearchgate.net

For instance, the enantiomerically pure carboxylic acids obtained after cleavage of the auxiliary are precursors to a wide array of other functional groups. They can be converted into chiral aldehydes, alcohols, and ketones, which are key components of many biologically active natural products and pharmaceutical agents. williams.edu The ability to reliably generate these chiral intermediates with high optical purity is a cornerstone of modern medicinal chemistry and drug development. google.comacs.org The use of trifluoromethyl-containing auxiliaries is particularly relevant for the synthesis of fluorinated drug candidates, which often exhibit enhanced metabolic stability and bioavailability. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Trifluoromethylated Imidazolidinone Organocatalysts

The strong electron-withdrawing nature of the trifluoromethyl group presents both opportunities and challenges in catalyst design. While it can enhance the electrophilicity of key intermediates, it can also adversely affect the catalyst's basicity and nucleophilicity, potentially rendering it inactive. Future research is focused on overcoming these limitations through strategic structural modifications.

One primary avenue of investigation is the synthesis of novel analogs with varied substitution patterns on the imidazolidinone ring. By introducing different alkyl or aryl groups at other positions, researchers aim to fine-tune the electronic and steric properties of the catalyst. This could counteract the deactivating effect of the trifluoromethyl group and enhance catalytic performance. Research has shown that even subtle changes to the catalyst's architecture can significantly impact reaction outcomes.

Another promising direction is the development of C2-symmetric trifluoromethylated imidazolidinone catalysts. While synthetically challenging, such structures could offer unique stereocontrol by creating a more defined chiral pocket around the active site. The goal is to design catalysts that not only induce high levels of enantioselectivity but also exhibit high turnover numbers, making them more efficient and economically viable.

Exploration of New Reaction Substrates and Transformations

While (S)-4-(Trifluoromethyl)imidazolidin-2-one is well-known for its application in the α-trifluoromethylation of aldehydes, its potential in a broader range of asymmetric transformations remains an active area of exploration. The foundational imidazolidinone framework, pioneered by MacMillan, has proven effective in a variety of reactions operating through iminium and enamine intermediates. cas.cn

Future work will likely involve applying trifluoromethylated imidazolidinone catalysts to a wider array of classic organocatalytic reactions, including:

Diels-Alder Reactions: Catalyzing the cycloaddition of α,β-unsaturated aldehydes with various dienes to produce highly functionalized and enantioenriched six-membered rings containing a trifluoromethyl group.

Friedel-Crafts Alkylations: Facilitating the enantioselective addition of electron-rich aromatic and heterocyclic compounds to α,β-unsaturated aldehydes, leading to the formation of valuable chiral building blocks. cas.cn

Michael Additions: Extending the substrate scope to include the conjugate addition of various nucleophiles, such as nitroalkanes, malonates, and thiols, to generate products with quaternary stereocenters. cas.cn

1,3-Dipolar Cycloadditions: Investigating the reaction of α,β-unsaturated aldehydes with nitrones and other dipoles to construct five-membered heterocyclic rings with high stereocontrol. cas.cn

The successful application of this compound and its derivatives in these transformations would provide access to a diverse range of novel, enantiomerically enriched fluorinated molecules for the pharmaceutical and agrochemical industries.

Advanced Computational Studies for Catalyst Design and Optimization

The rational design of more efficient catalysts is increasingly reliant on advanced computational methods. Density Functional Theory (DFT) and other in silico techniques are powerful tools for elucidating reaction mechanisms and understanding the origins of stereoselectivity in organocatalyzed reactions. nih.govacs.org

For trifluoromethylated imidazolidinone catalysts, computational studies are crucial for:

Predicting Catalyst Activity: Modeling how the electron-withdrawing trifluoromethyl group influences the energies of key intermediates and transition states, thereby predicting the catalytic efficiency of new designs. conicet.gov.ar

Understanding Stereochemical Outcomes: Analyzing the non-covalent interactions between the catalyst, substrate, and reagents to predict and explain the observed enantioselectivity. These models can reveal subtle conformational changes in the catalyst that dictate the facial selectivity of the reaction. nih.govacs.org

In Silico Screening: Creating virtual libraries of potential catalyst structures and computationally screening them for promising candidates before committing to synthetic efforts. This approach can significantly accelerate the discovery of next-generation catalysts with superior performance. conicet.gov.ar

By combining experimental results with computational insights, researchers can move beyond a trial-and-error approach to a more predictive and efficient catalyst development process.

Integration with Other Catalytic Modalities

A significant advancement in the application of imidazolidinone catalysts has been their integration into dual catalytic systems. The combination of organocatalysis with other catalytic modes, such as photoredox catalysis, has unlocked novel transformations.

The enantioselective α-trifluoromethylation of aldehydes is a prime example, where an imidazolidinone catalyst works in concert with a visible-light-activated photocatalyst (e.g., an iridium or ruthenium complex). In this system, the imidazolidinone forms a chiral enamine with the aldehyde substrate, while the photocatalyst generates a trifluoromethyl radical. The subsequent radical addition to the enamine is controlled by the chiral environment of the catalyst, affording the product with high enantioselectivity.

Future research in this area will likely explore:

New Dual Catalytic Systems: Combining trifluoromethylated imidazolidinones with other types of catalysts, such as transition metal catalysts or other organocatalysts, to enable new cascade reactions.

Expansion of Photoredox Organocatalysis: Utilizing light-mediated processes to generate a wider variety of radical species that can be coupled with chiral enamines derived from trifluoromethylated imidazolidinones.

Synergistic Catalysis: Developing systems where both catalysts actively participate in and influence the key bond-forming step to achieve higher levels of control and efficiency.

Scale-Up and Industrial Applications of Asymmetric Synthesis Using this compound Analogs

For organocatalysis to be truly impactful, the translation of laboratory-scale reactions to industrial production is essential. However, challenges such as high catalyst loadings and catalyst stability and recovery need to be addressed.

Key areas of research aimed at facilitating the scale-up of reactions using trifluoromethylated imidazolidinone analogs include:

Catalyst Immobilization: Anchoring the catalyst to a solid support, such as a polymer resin or silica (B1680970) gel. This allows for easy separation of the catalyst from the reaction mixture by simple filtration, enabling its recovery and reuse. This approach also prevents contamination of the final product with the catalyst.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for process automation. nih.govrsc.org The development of flow-based systems incorporating immobilized trifluoromethylated imidazolidinone catalysts is a promising strategy for large-scale, efficient production of chiral fluorinated compounds. durham.ac.uk

These advancements are critical for making the synthesis of valuable, enantiomerically pure molecules containing the trifluoromethyl group more sustainable and economically feasible for industrial applications in pharmaceuticals, agrochemicals, and materials science. jelsciences.com

Q & A

Q. How can isotopic labeling (e.g., , ) elucidate metabolic pathways of this compound in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.